Ganoderenic acid G
Description
Contextualization within Ganoderma Triterpenoid (B12794562) Research
The study of Ganoderenic acid G is situated within the broader field of Ganoderma triterpenoid research. Triterpenoids from Ganoderma, often referred to as ganoderic acids and related compounds, are derivatives of lanosterol (B1674476) and are recognized as some of the primary bioactive components of these medicinal mushrooms. wikipedia.orgnih.gov Over 300 triterpenoids have been identified from Ganoderma species, highlighting the chemical diversity within this genus. mdpi.com These compounds are largely responsible for the bitter taste of the mushrooms and are believed to contribute significantly to their pharmacological profile. nih.govredalyc.org
This compound belongs to the lanostane-type triterpenoids, a significant class of natural products biosynthesized in Ganoderma. nih.govcaymanchem.com Research often examines these compounds as a group, investigating their collective and individual properties. For instance, studies have explored the role of various ganoderic acids, including G, in biological pathways related to inflammation and metabolism. One study noted that Ganoderic acids A, B, C6, and G could promote cholesterol efflux and inhibit inflammation in macrophages, suggesting a potential role in alleviating atherosclerosis. nih.gov This places this compound among a group of structurally similar compounds that are of significant interest to the scientific community for their potential health applications. mdpi.comnih.gov
Historical Perspective on this compound Isolation and Discovery
The discovery of this compound is part of an ongoing scientific effort that began in the early 1980s to isolate and characterize the individual triterpenoid constituents of Ganoderma fungi. redalyc.org Since the initial isolation of ganoderic acids A and B, a multitude of related compounds have been identified from various parts of the fungus, including the fruiting bodies, mycelia, and spores. redalyc.orgnih.gov
This compound has been successfully isolated from multiple Ganoderma species. It has been identified as a constituent of the well-known species Ganoderma lucidum, specifically from its spores. caymanchem.comnih.gov Additionally, researchers have isolated this compound from the fruiting body of Ganoderma tsugae. researchgate.netjfda-online.com
The isolation and identification process typically involves extraction from the fungal material followed by advanced chromatographic and spectroscopic techniques. Following its isolation from G. tsugae, a reverse-phase high-performance liquid chromatography (HPLC) method was established for the quantitative analysis of this compound along with several other triterpenoids. researchgate.netjfda-online.com This analytical development was crucial for standardizing extracts and enabling more precise studies on the compound's properties and distribution within different Ganoderma samples. jfda-online.com
Detailed Research Findings
Scientific investigation has provided specific data on the chemical properties and biological activities of this compound.
Chemical and Physical Properties
The fundamental characteristics of this compound have been determined through analytical chemistry techniques. These properties are essential for its identification and for understanding its behavior in biological systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H44O8 | caymanchem.comnih.gov |
| Molar Mass | 532.7 g/mol | caymanchem.comnih.gov |
| IUPAC Name | (6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | nih.gov |
| Formal Name | 3β,7β,12β-trihydroxy-11,15,23-trioxo-lanost-8-en-26-oic acid | caymanchem.com |
| CAS Number | 98665-22-6 | caymanchem.comnih.gov |
| Appearance | Solid | caymanchem.com |
Reported Biological Activities
In vitro studies have explored the biological effects of this compound. This research has provided preliminary data on its potential bioactivity.
Table 2: Reported In Vitro Biological Activities of this compound
| Activity | Test System | Finding | Source |
|---|---|---|---|
| Anticancer | Meth A sarcoma cells | Inhibits cell proliferation with an IC50 value of 6.8 µg/ml. | caymanchem.com |
| Anti-inflammatory | LPS-induced BV-2 microglial cells | Inhibits the production of nitric oxide (NO) with an IC50 value of 5.77 µM. | caymanchem.com |
Compound Names Mentioned
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Ganoderic acid A |
| Ganoderic acid B |
| Ganoderic acid C6 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1 |
InChI Key |
GFKYVWHGNWCEQF-KWOIKPTFSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Ganoderenic Acid G
Extraction Protocols from Fungal Biomass
The initial step in obtaining Ganoderenic acid G is its extraction from the fungal source, most commonly the fruiting bodies or mycelia of Ganoderma lucidum or Ganoderma tsugae.
Solvent-Based Extraction Approaches
Solvent-based extraction is a fundamental technique for isolating this compound and other triterpenoids from Ganoderma. The choice of solvent is critical and influences the efficiency and selectivity of the extraction.
Commonly used solvents include ethanol (B145695), methanol, chloroform, ethyl acetate (B1210297), and acetone. bocsci.comfrontiersin.orgekb.eg Hot solvent extraction, such as refluxing with 95% ethanol at 80°C, is a frequently employed method. frontiersin.org Another approach involves soaking the fungal material in ethanol at room temperature, followed by ultrasonication to enhance extraction efficiency. oamjms.eu The polarity of the solvent plays a significant role; for instance, a study on Ganoderma lucidum spores found that 70% ethanol was more effective for extracting triterpenoids compared to 50% or 96% ethanol. oamjms.eu Supercritical fluid extraction using carbon dioxide, sometimes with a co-solvent like ethanol, has also been explored as a "greener" alternative to traditional solvent extraction. google.com
| Extraction Method | Solvent(s) | Fungal Source | Key Findings | Reference |
| Hot Solvent Extraction | 95% Ethanol | Ganoderma lucidum fruiting bodies | Effective for extracting a range of ganoderic acids. | frontiersin.org |
| Ultrasonic-Assisted Extraction | Ethanol (various concentrations) | Wall-broken Ganoderma lucidum spores | 70% ethanol yielded the highest total triterpenoid (B12794562) content. | oamjms.eu |
| Solvent Partitioning | Ethyl Acetate | Ganoderma lucidum spores | Used to isolate a fraction containing Ganoderic acid G. | bocsci.com |
| Supercritical Fluid Extraction | Liquid Carbon Dioxide (with or without Ethanol) | Ganoderma lucidum | Provides an alternative to organic solvents for extracting ganoderic acids. | google.com |
Preparative Sample Pre-treatment Strategies
Before chromatographic separation, the crude extract often undergoes pre-treatment to enrich the triterpenoid fraction and remove interfering substances. A common strategy involves solvent partitioning. For example, an ethanol extract can be suspended in water and then partitioned with a solvent of lower polarity, such as ethyl acetate or dichloromethane, to concentrate the lipophilic triterpenoids, including this compound. bocsci.comfrontiersin.orgnih.gov This "acidic ethyl acetate soluble material" (AESM) is a crude triterpenoid fraction that is more suitable for subsequent chromatographic steps. jfda-online.comncl.edu.tw This pre-purification step can significantly increase the purity of the target compounds before the more refined separation techniques are applied. jfda-online.com
Chromatographic Separation Techniques
Chromatography is the cornerstone of isolating and purifying this compound from the complex mixture of compounds present in the crude extract. A combination of different chromatographic methods is often necessary to achieve high purity.
Column Chromatography Applications (e.g., Silica Gel, Sephadex LH-20)
Open column chromatography is a widely used technique for the initial fractionation of the crude extract. Silica gel is a common stationary phase, and a gradient elution system, for example with a chloroform-acetone or petroleum ether-ethyl acetate mixture, is used to separate compounds based on their polarity. frontiersin.orgnih.gov Sephadex LH-20 is another type of stationary phase used in column chromatography, particularly for separating compounds based on size and polarity. It has been successfully used in the purification of Ganoderic acid G. bocsci.com These column chromatography steps serve to separate the extract into several fractions, with some being enriched in this compound.
Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
For the final purification of this compound to a high degree, semi-preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. frontiersin.orgjfda-online.comncl.edu.tw This technique offers higher resolution and efficiency compared to open column chromatography.
A reversed-phase C18 column is frequently used as the stationary phase. frontiersin.orgjfda-online.comncl.edu.tw The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing a small amount of acid like acetic acid or formic acid to improve peak shape and resolution. frontiersin.orgjfda-online.comncl.edu.tw A gradient elution program, where the proportion of the organic solvent is gradually increased, is commonly employed to separate the various ganoderic acids. jfda-online.com The detection of the compounds is usually carried out using a UV detector, typically at a wavelength of 252 nm or 254 nm. bocsci.comjfda-online.comncl.edu.tw
| HPLC System | Column | Mobile Phase | Detection | Key Findings | Reference |
| Semi-preparative HPLC | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | Acetonitrile and 2% acetic acid (gradient) | UV at 252 nm | Successful isolation of Ganoderic acid G and other ganoderic acids. | jfda-online.comncl.edu.tw |
| Analytical HPLC | Phenomenex Luna C-18 (5 μm, 250 mm × 4.6 mm) | Acetonitrile and 0.1% aqueous acetic acid (step gradient) | Photodiode array detector (200–500 nm) | Method developed for the identification of 14 ganoderic acids. | frontiersin.org |
Crystallization and Further Purification Strategies
Following chromatographic separation, particularly semi-preparative HPLC, the fractions containing this compound can be concentrated. jfda-online.comncl.edu.tw In some instances, allowing the concentrated fractions to stand for a period of time can lead to the formation of crystals, which is a highly effective final purification step. jfda-online.comncl.edu.tw Recrystallization from a suitable solvent, such as methanol, can further enhance the purity of the compound. google.com The purity of the final isolated this compound is then typically confirmed by analytical techniques such as analytical HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.org
Analytical Characterization and Quantification of Ganoderenic Acid G
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate molecular architecture of Ganoderic acid G. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used to define its constitution and stereochemistry.
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of complex natural products like Ganoderic acid G. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, establishing the carbon skeleton and the placement of functional groups.
For Ganoderic acid G, ¹H NMR data has been reported, providing key insights into its structure. The spectrum, recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the triterpenoid (B12794562) core and its substituents. Specific proton signals confirm the presence of hydroxyl groups and methyl groups at various positions on the lanostane (B1242432) skeleton jfda-online.com. Key reported ¹H NMR signals are detailed in the table below.
Table 1: Key ¹H NMR Spectroscopic Data for Ganoderic Acid G in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
|---|---|---|
| H-18 | 0.80 | s |
| H-29 | 0.87 | s |
| H-28 | 1.03 | s |
| H-21 | 1.14 | d, J = 6.8 |
| H-27 | 1.22 | d, J = 7.2 |
| H-19 | 1.31 | s |
| H-30 | 1.44 | s |
| H-12 | 4.36 | s |
| H-7 | 4.77 | dd, J = 8.8, 8.8 |
[Data sourced from: Journal of Food and Drug Analysis] jfda-online.com
While detailed ¹³C NMR data for Ganoderic acid G is not extensively published, its spectrum would be expected to show approximately 30 distinct carbon signals corresponding to its molecular formula. These would include signals in the downfield region characteristic of carbonyl carbons (ketone and carboxylic acid), olefinic carbons of the C-8 double bond, and carbons bearing hydroxyl groups (C-3, C-7, C-12) nih.gov. The complete structural assignment is typically achieved by correlating these ¹H and ¹³C signals using 2D NMR experiments such as COSY, HSQC, and HMBC researchgate.net.
Mass spectrometry is critical for confirming the molecular weight and elemental composition of Ganoderic acid G, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula of Ganoderic acid G has been established as C₃₀H₄₄O₈. Mass spectrometry confirms this with a corresponding molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 532 jfda-online.com. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition with high accuracy.
While a detailed fragmentation spectrum for Ganoderic acid G is not specifically published, the fragmentation of lanostane-type triterpenoids follows predictable pathways. Upon ionization, common fragmentation events include the sequential loss of water molecules (H₂O) from the hydroxyl groups. For Ganoderic acid G, which has three hydroxyl groups, ions corresponding to [M-H₂O]⁺, [M-2H₂O]⁺, and [M-3H₂O]⁺ would be expected. Another characteristic fragmentation for many ganoderic acids involves the cleavage of the C-20/C-22 bond in the side chain, particularly if a carbonyl group is present at C-23, leading to the loss of a 130 Da fragment nih.gov. The specific fragmentation pattern provides valuable data to confirm the structure of the side chain and the core ring system.
Table 2: Mass Spectrometric Data for Ganoderic Acid G
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₄₄O₈ |
| Molecular Weight | 532.67 g/mol |
| Observed [M]⁺ Ion | m/z 532 |
| Expected Key Fragmentations | Loss of H₂O, side-chain cleavage |
[Data sourced from: Journal of Food and Drug Analysis, Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms] jfda-online.comnih.gov
Chromatographic Quantification Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the separation, identification, and quantification of Ganoderic acid G in complex mixtures such as extracts from Ganoderma species.
Reverse-phase HPLC coupled with an ultraviolet (UV) detector is a widely used method for the quantitative analysis of Ganoderic acid G. The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity.
A validated method for the determination of nine triterpenoids, including Ganoderic acid G, has been established. This method utilizes a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and 2% acetic acid. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed at a wavelength of 252 nm, which is suitable for the conjugated system present in the molecule jfda-online.com. The concentration of Ganoderic acid G in a sample is determined by comparing the peak area to that of a calibration curve prepared with a purified standard.
Table 3: HPLC-UV Method Parameters for Ganoderic Acid G Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and 2% acetic acid |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 252 nm |
[Data sourced from: Journal of Food and Drug Analysis] jfda-online.com
HPLC with a Diode Array Detector (DAD) offers an advantage over standard UV detection by acquiring absorbance spectra across a range of wavelengths for each point in the chromatogram. This capability is invaluable for peak purity assessment and for creating chemical fingerprints of complex extracts.
Ganoderic acid G has been included as a chemical marker in the development of HPLC-DAD fingerprinting methods for the quality control of Ganoderma lucidum products. In one such method, separation was performed on a C18 column with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid, with detection set at 254 nm. The resulting chromatogram provides a unique fingerprint, where the presence and relative abundance of Ganoderic acid G and other triterpenoids can be used to assess the quality and authenticity of the material.
For highly sensitive and selective quantification, especially at low concentrations or in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Coupling the separation power of HPLC with the detection specificity of MS allows for unambiguous identification and precise measurement.
LC-MS/MS, often using a triple quadrupole mass spectrometer, can be employed for targeted quantification of Ganoderic acid G. This is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this approach, the mass spectrometer is set to select the precursor ion of Ganoderic acid G (e.g., m/z 531 for the deprotonated molecule [M-H]⁻ in negative ion mode) in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific, stable product ion is monitored by the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule.
While a specific SRM transition for Ganoderic acid G is not explicitly documented in the reviewed literature, methods for other ganoderic acids have been developed. For example, a sensitive LC-MS/MS method for ganoderic acids C2, B, A, H, and D used an atmospheric pressure chemical ionization (APCI) source and SRM for quantification ganoderma-market.com. A similar targeted and validated LC-MS/MS method could be readily developed for Ganoderic acid G for pharmacokinetic studies or for precise quality control applications.
HPLC-MS/MS for Compound Identification and Quantification
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the identification and quantification of ganoderic acids, including Ganoderenic acid G, in complex matrices like fungal extracts ganoderma-market.com. This method offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar triterpenoids ganoderma-market.com.
The process typically involves a chromatographic separation on a reversed-phase column, such as a C18 column ganoderma-market.comjfda-online.comnih.govfrontiersin.org. A gradient elution is often employed, using a mobile phase consisting of an aqueous component (like water with a modifier such as formic or acetic acid) and an organic solvent (commonly acetonitrile) ganoderma-market.comjfda-online.comnih.govfrontiersin.orgresearchgate.net. This allows for the effective separation of multiple ganoderic acids within a single analytical run jfda-online.comnih.govfrontiersin.org.
Following separation, the compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) ganoderma-market.comresearchgate.net. Tandem mass spectrometry is then used for detection. For quantification, the Selective Reaction Monitoring (SRM) mode is frequently utilized. SRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte, thereby minimizing interference from other compounds in the extract ganoderma-market.com. This makes HPLC-MS/MS an ideal method for the accurate quantification of low-level analytes in complex samples ganoderma-market.com.
Method Validation Parameters in Quantification Studies
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. Key parameters for the quantification of this compound include linearity, detection and quantification limits, and precision and accuracy.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. This is established by creating a calibration curve from the analysis of standard solutions at several concentration levels. For this compound, studies have shown excellent linearity over specific concentration ranges, with correlation coefficients (r or r²) consistently exceeding 0.99, indicating a strong linear relationship jfda-online.comakjournals.com.
In one study, the linear range for this compound was established between 1.6 and 157.0 µg/mL, with a regression equation of Y = 0.0063X + 0.0013 and a correlation coefficient (r) of 0.9997 jfda-online.com. Another validation reported a linear range of 0.78125 to 50 µg/mL with a correlation coefficient (R²) greater than 0.99 akjournals.com.
Table 1: Linearity Data for this compound Quantification
| Linear Range (µg/mL) | Regression Equation | Correlation Coefficient | Source |
|---|---|---|---|
| 1.6 - 157.0 | Y = 0.0063X + 0.0013 | 0.9997 (r) | jfda-online.com |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy jfda-online.comakjournals.comnih.gov. These values are crucial for determining the sensitivity of the method. For this compound, these limits have been established through various analytical methods.
For instance, an HPLC method determined the LOD for this compound to be 0.9 µg/mL and the LOQ to be 3.0 µg/mL, based on signal-to-noise ratios of 3 and 10, respectively jfda-online.com. Another study using HPLC-DAD reported a lower limit of quantification (LLOQ) of 0.78125 µg/mL akjournals.com.
Table 2: Detection and Quantification Limits for this compound
| Parameter | Value (µg/mL) | Method | Source |
|---|---|---|---|
| Limit of Detection (LOD) | 0.9 | HPLC | jfda-online.com |
| Limit of Quantitation (LOQ) | 3.0 | HPLC | jfda-online.com |
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (within the same day) and inter-day (on different days) jfda-online.comakjournals.com. Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies, where a known amount of the standard is spiked into a sample and the percentage recovered is calculated jfda-online.comnih.gov.
Table 3: Precision and Accuracy Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Intra-day Precision (RSD) | 0.8% - 4.8% (for a group of 9 ganoderic acids) | jfda-online.com |
| Inter-day Precision (RSD) | 0.7% - 5.1% (for a group of 9 ganoderic acids) | jfda-online.com |
| Intra-day Precision (RSD) | < 11.96% | akjournals.com |
| Accuracy (Recovery) | 96.85% - 105.09% (for a group of 9 ganoderic acids) | jfda-online.com |
Comparative Analysis of this compound Content across Ganoderma Species and Cultivation Conditions
The concentration of this compound can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body vs. mycelium), and the specific cultivation conditions jfda-online.comfrontiersin.org. Such variations underscore the importance of standardized analytical methods for quality control of Ganoderma products.
Research has shown that the content of triterpenoids is generally higher in the fruiting bodies of Ganoderma than in the mycelium jfda-online.com. A study analyzing various samples of Ganoderma tsugae found that the content of this compound differed between raw materials and processed commercial products, with concentrated extracts generally showing higher levels jfda-online.com. For example, the content in two raw material samples was 0.08 mg/g and 0.12 mg/g, while in capsule products it ranged from 0.03 mg/g to 0.44 mg/g jfda-online.com. Furthermore, Ganoderic acid G has been identified as a potential chemical marker to differentiate the quality of various G. lucidum samples nih.gov.
Table 4: Content of this compound in Ganoderma tsugae Samples
| Sample Type | This compound Content (mg/g) | Source |
|---|---|---|
| Raw Material 1 | 0.08 | jfda-online.com |
| Raw Material 2 | 0.12 | jfda-online.com |
| Product 1 (Capsule) | 0.44 | jfda-online.com |
| Product 2 (Capsule) | 0.18 | jfda-online.com |
Cultivation conditions also play a critical role. Studies on other ganoderic acids have demonstrated that the choice of substrate (e.g., wood logs versus substitute substrates) can significantly alter the profile and concentration of specific triterpenoids frontiersin.org. For instance, G. lucidum cultivated on wood logs showed significantly higher total triterpenoid content compared to those grown on substitute substrates frontiersin.org. Similarly, factors in liquid fermentation, such as the concentration of the carbon source (e.g., glucose), can be optimized to maximize the yield of total ganoderic acids nih.govresearchgate.net. These findings suggest that the production of this compound is also likely influenced by such environmental and nutritional factors.
Biosynthesis and Metabolic Engineering of Ganoderenic Acid G
Mevalonate (B85504) Pathway Precursors and Intermediates in Triterpenoid (B12794562) Biosynthesis
The journey to Ganoderenic acid G begins with the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. asm.orgmdpi.com The initial precursor for this pathway is acetyl-CoA. asm.orgmdpi.com Through a series of enzymatic reactions, acetyl-CoA is converted into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This intermediate is then reduced to mevalonate (MVA), which is considered a key precursor in the biosynthesis of ganoderic acids. asm.org
The pathway continues with the phosphorylation and decarboxylation of MVA to form isopentenyl pyrophosphate (IPP), the basic five-carbon building block of all isoprenoids. mdpi.com IPP is then isomerized to dimethylallyl diphosphate (B83284) (DMAPP). The sequential condensation of these five-carbon units leads to the formation of farnesyl diphosphate (FPP), a 15-carbon intermediate. asm.orgmdpi.com Two molecules of FPP are then joined head-to-head to create squalene (B77637), a 30-carbon linear hydrocarbon. asm.orgmdpi.com Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the direct precursor for cyclization into the characteristic triterpenoid backbone. asm.orgscielo.org.mx The cyclization of 2,3-oxidosqualene yields lanosterol (B1674476), the foundational tetracyclic triterpenoid from which all ganoderic acids, including this compound, are derived. asm.orgmdpi.comscielo.org.mx
The table below summarizes the key precursors and intermediates in the biosynthesis of the lanostane-type triterpenoid backbone.
| Precursor/Intermediate | Description |
| Acetyl-CoA | The starting molecule for the mevalonate pathway. asm.orgmdpi.com |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | An intermediate formed from acetyl-CoA. mdpi.com |
| Mevalonate (MVA) | A key six-carbon precursor formed from HMG-CoA. asm.org |
| Isopentenyl pyrophosphate (IPP) | The fundamental five-carbon isoprenoid building block. mdpi.com |
| Farnesyl diphosphate (FPP) | A 15-carbon intermediate formed from the condensation of IPP units. asm.orgmdpi.com |
| Squalene | A 30-carbon linear hydrocarbon, the immediate precursor to the triterpenoid skeleton. asm.orgmdpi.com |
| 2,3-Oxidosqualene | The epoxidized form of squalene that undergoes cyclization. asm.orgscielo.org.mx |
| Lanosterol | The initial tetracyclic triterpenoid skeleton for ganoderic acids. asm.orgmdpi.comscielo.org.mx |
Enzymatic Steps and Key Enzymes in Lanostane-Type Triterpenoid Formation
The biosynthesis of the lanostane-type triterpenoid core is a multi-step process catalyzed by a series of specific enzymes. Several of these enzymes have been identified as key players in the production of ganoderic acids in Ganoderma lucidum. d-nb.infoatlantis-press.com
3-hydroxy-3-methylglutaryl CoA reductase (HMGR) Activity in Ganoderic Acid Biosynthesis
3-hydroxy-3-methylglutaryl CoA reductase (HMGR) is a crucial regulatory enzyme in the MVA pathway. asm.orgscielo.org.mx It catalyzes the conversion of HMG-CoA to mevalonate. tandfonline.comnih.govoup.com The gene encoding HMGR has been isolated from G. lucidum, and its expression has been shown to be correlated with ganoderic acid production. atlantis-press.comnih.gov Studies have demonstrated that overexpression of a truncated version of the HMGR gene in G. lucidum led to a significant increase in the total ganoderic acid content, as well as the accumulation of intermediates like squalene and lanosterol. asm.orgasm.orgnih.gov This suggests that HMGR is a rate-limiting enzyme in the ganoderic acid biosynthetic pathway. asm.org The expression of the HMGR gene is observed to be relatively low during the mycelial growth phase and reaches its peak in the primordia, the early stage of mushroom development. nih.govoup.com
Farnesyl-diphosphate synthase (FPS) Activity in Ganoderic Acid Biosynthesis
Farnesyl-diphosphate synthase (FPS) is another key enzyme, responsible for catalyzing the synthesis of farnesyl diphosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). d-nb.infotandfonline.comresearchgate.net The gene for FPS has been cloned and characterized from G. lucidum. tandfonline.comresearchgate.netcapes.gov.br Research has shown a positive correlation between the transcription level of the FPS gene and the triterpene content during the development of the fruiting body. d-nb.info Overexpression of the homologous FPS gene in G. lucidum resulted in a more than two-fold increase in the production of total ganoderic acids. d-nb.info This overexpression also led to the upregulation of downstream genes, including those for squalene synthase (SQS) and lanosterol synthase (LS). d-nb.info The expression of the FPS gene is constitutive during the mycelial growth stage but accumulates to high levels during the formation of primordia. tandfonline.comresearchgate.netcapes.gov.br
Squalene synthase (SQS) Activity in Ganoderic Acid Biosynthesis
Squalene synthase (SQS) catalyzes the first committed step in sterol and triterpenoid biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene. scielo.org.mxjmb.or.krkoreascience.krjmb.or.kr The gene encoding SQS has been isolated from G. lucidum, and its functional role has been confirmed. jmb.or.krkoreascience.krjmb.or.krnih.gov Overexpression of the SQS gene in G. lucidum has been shown to enhance the accumulation of both total and individual ganoderic acids, indicating that SQS is another key enzyme in the biosynthetic pathway. tandfonline.comtandfonline.com The expression of the SQS gene is relatively low in the early stages of mycelial growth but increases significantly as the mycelium matures and is high in the primordia. jmb.or.krjmb.or.kr
Lanosterol synthase (LS) Activity in Ganoderic Acid Biosynthesis
The table below provides a summary of the key enzymes involved in the formation of the lanostane-type triterpenoid backbone.
| Enzyme | Abbreviation | Function | Impact of Overexpression |
| 3-hydroxy-3-methylglutaryl CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate. tandfonline.comnih.govoup.com | Increased ganoderic acid production. asm.orgasm.orgnih.gov |
| Farnesyl-diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP). d-nb.infotandfonline.comresearchgate.net | Enhanced ganoderic acid accumulation. d-nb.info |
| Squalene synthase | SQS | Catalyzes the formation of squalene from FPP. scielo.org.mxjmb.or.krkoreascience.krjmb.or.kr | Increased total and individual ganoderic acids. tandfonline.comtandfonline.com |
| Lanosterol synthase | LS | Cyclizes 2,3-oxidosqualene to lanosterol. scielo.org.mxexlibrisgroup.comnih.gov | Positively correlated with triterpene content. nih.gov |
Post-Lanosterol Modifications in Ganoderic Acid G Biosynthesis
The biosynthesis of the diverse array of ganoderic acids, including this compound, from the common precursor lanosterol involves a series of complex and specific modifications. scielo.org.mxnih.govscirp.org These post-lanosterol modifications are primarily oxidation, reduction, and acylation reactions that tailor the lanostane (B1242432) skeleton to create the final, specific ganoderic acid structures. scielo.org.mxd-nb.infonih.gov
While the complete enzymatic pathway for these final steps remains to be fully elucidated, it is widely believed that cytochrome P450 (CYP450) enzymes play a critical role in catalyzing the oxidative modifications of the lanosterol backbone. researchgate.netresearchgate.netresearchgate.netnih.gov The genome of G. lucidum has been found to contain a large number of putative CYP450 genes, many of which are thought to be involved in the biosynthesis of triterpenoids. scirp.orgresearchgate.net These enzymes are likely responsible for the hydroxylation and oxidation reactions at various positions on the lanostane ring system and side chain, which are characteristic features of ganoderic acids.
In addition to oxidation, reduction and acylation reactions are also necessary to produce the final structure of this compound and other related compounds. scielo.org.mxd-nb.infonih.gov Acetyltransferases are enzymes that are likely involved in the acylation steps, adding acetyl groups to the molecule. tandfonline.comnih.gov The specific sequence and combination of these enzymatic modifications determine the final structure of each individual ganoderic acid. The identification and characterization of the specific CYP450s, reductases, and acetyltransferases involved in the biosynthesis of this compound are areas of ongoing research. tandfonline.comnih.gov
Oxidation, Reduction, and Acylation Reactions
The biosynthesis of ganoderic acids originates from the mevalonate (MVA) pathway, leading to the formation of lanosterol. d-nb.infomdpi.comscirp.orgatlantis-press.com The subsequent transformation of lanosterol into the vast array of ganoderic acids, including this compound, involves a complex series of modifications. These downstream steps are characterized by a cascade of oxidation, reduction, and acylation reactions. d-nb.infomdpi.comatlantis-press.comfrontiersin.orgasm.orgtandfonline.com
While the complete enzymatic pathway from lanosterol to specific ganoderic acids is not fully elucidated, it is understood that these reactions are crucial for the structural diversity observed in this class of triterpenoids. mdpi.comatlantis-press.comasm.orgnih.gov The initial steps are shared with ergosterol (B1671047) biosynthesis, diverging after the formation of lanosterol. frontiersin.org Key enzymes in the early stages of the pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS), have been identified and characterized. d-nb.infoatlantis-press.comasm.orgnih.govnih.gov The subsequent modifications that lead to specific ganoderic acids are believed to be catalyzed by enzymes like cytochrome P450 monooxygenases and acetyltransferases, which perform the necessary oxidation, reduction, and acylation steps. tandfonline.comresearchgate.net
Molecular Regulatory Mechanisms of Ganoderic Acid Biosynthesis
The production of ganoderic acids is a tightly regulated process influenced by a complex network of genetic and environmental factors. frontiersin.org This intricate regulation occurs at multiple levels, from the transcription of biosynthetic genes to the influence of various signaling molecules.
Transcriptional Regulation of Key Enzyme Genes
The expression of genes encoding key enzymes in the ganoderic acid biosynthesis pathway is a critical control point. frontiersin.orgnih.gov Studies have shown that the transcript levels of genes such as hmgr, fps, sqs, and ls are often correlated with the rate of ganoderic acid production. atlantis-press.comasm.orgnih.gov Several transcription factors have been identified as regulators of this process. For instance, transcription factors like AreA, PacC, and MADS1 are known to be involved in modulating GA biosynthesis. frontiersin.orgfrontiersin.orgnih.gov Additionally, homeobox transcription factors and proteins from the velvet family have been implicated in the regulation of GA production. frontiersin.orgnih.gov Research has demonstrated that silencing certain velvet family proteins, such as VeA and VelB, leads to a significant decrease in GA content and the downregulation of key biosynthetic genes like HMGR, SQS, and OSC. frontiersin.org
Role of Methyltransferases (e.g., LaeA) and Other Regulatory Proteins
The methyltransferase LaeA has emerged as a significant global regulator of secondary metabolism in fungi, including the biosynthesis of ganoderic acids in Ganoderma. frontiersin.orgnih.govfrontiersin.orgresearchgate.net LaeA, which is part of a larger protein complex, acts as a positive regulator. frontiersin.orgnih.govmdpi.com Deletion of the laeA gene results in a marked reduction in ganoderic acid concentration, while its overexpression leads to an increased yield. frontiersin.orgnih.gov This regulatory effect is achieved, at least in part, by LaeA's influence on the transcription levels of ganoderic acid biosynthetic genes. frontiersin.orgresearchgate.net In laeA deletion strains, the expression of these key genes is drastically lowered. frontiersin.org Other regulatory proteins, such as those in the velvet family (VeA, VelB), work in concert with LaeA to control secondary metabolite production. frontiersin.org
Signaling Pathways Influencing Triterpenoid Production (e.g., ROS, cAMP, NO, Ca2+)
A variety of signaling molecules and pathways play a crucial role in modulating triterpenoid production in Ganoderma lucidum. These include reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and calcium ions (Ca2+). frontiersin.orgmdpi.comnih.govmdpi.com
Reactive Oxygen Species (ROS): ROS, often generated in response to environmental stress, can act as signaling molecules to trigger GA biosynthesis. hortherbpublisher.comasm.orgnih.gov The enzyme NADPH oxidase (Nox) is a key source of ROS in this context and has been shown to positively regulate GA production. nih.govasm.orgresearchgate.net
Calcium Ions (Ca2+): Intracellular Ca2+ levels are also linked to the regulation of GA biosynthesis. scirp.orgnih.gov For example, heat stress can lead to an increase in cytosolic Ca2+, which in turn influences GA production. frontiersin.org There is evidence of crosstalk between ROS and Ca2+ signaling pathways, where Nox-generated ROS can elevate cytosolic Ca2+ levels, thereby activating Ca2+-dependent signaling that regulates GA synthesis. nih.govasm.org
Nitric Oxide (NO): NO is another signaling molecule that participates in the regulation of GA biosynthesis. frontiersin.orgmdpi.com It can interact with other signaling pathways, such as those involving Ca2+ and ROS, to modulate triterpenoid production. mdpi.comnih.gov
Cyclic Adenosine Monophosphate (cAMP): The cAMP signaling pathway is also involved in the regulation of secondary metabolism in G. lucidum. frontiersin.orgresearchgate.net
These signaling pathways are often interconnected, forming a complex network that allows the fungus to respond to various stimuli and regulate the production of ganoderic acids. nih.gov
Impact of Environmental Factors on Biosynthesis
The biosynthesis of ganoderic acids is highly responsive to environmental cues. frontiersin.org Factors such as nutrient availability, temperature, and the presence of elicitors can significantly impact production levels.
Nutrient Limitation: Nitrogen limitation has been shown to enhance the production of ganoderic acids. frontiersin.orghortherbpublisher.comasm.org This response is mediated by transcription factors like GCN4, which becomes activated under nitrogen-scarce conditions and influences GA biosynthesis. asm.org
Temperature Stress: Heat stress can induce GA biosynthesis, a process that involves signaling through increased cytosolic Ca2+ concentration. frontiersin.orghortherbpublisher.com
Elicitors: Various chemical and biological elicitors can stimulate GA production. These include substances like methyl jasmonate, salicylic (B10762653) acid, and cellulase (B1617823). mdpi.comresearchgate.net These elicitors often trigger the signaling pathways mentioned previously, such as ROS production, to enhance the expression of biosynthetic genes. mdpi.comresearchgate.net
Metabolic Engineering Strategies for Enhanced Production
Given the low natural yield of ganoderic acids, significant research has focused on metabolic engineering strategies to improve their production in Ganoderma lucidum and other host organisms. d-nb.infosjtu.edu.cn
One primary approach is the overexpression of key enzyme genes in the biosynthetic pathway. d-nb.info Overexpression of genes encoding enzymes like a truncated 3-hydroxy-3-methylglutaryl CoA reductase (tHMGR) and farnesyl diphosphate synthase (FPS) has been shown to increase the total content of ganoderic acids. d-nb.infoasm.orgnih.gov For instance, overexpressing the tHMGR gene led to a two-fold increase in ganoderic acid content and also boosted the levels of intermediates like squalene and lanosterol. nih.gov Similarly, overexpression of the FPS gene resulted in a significant increase in total GA levels. d-nb.info
However, simply overexpressing a single gene may not be sufficient to maximize production due to potential bottlenecks elsewhere in the pathway. tandfonline.com Therefore, more sophisticated strategies are being explored, such as the co-expression of multiple pathway genes and the manipulation of regulatory factors. The development of efficient genetic transformation systems for G. lucidum is crucial for implementing these metabolic engineering approaches. asm.orgtandfonline.comsjtu.edu.cn Furthermore, the heterologous production of specific ganoderic acids in more easily manipulated organisms like Saccharomyces cerevisiae is an emerging and promising strategy. sjtu.edu.cn This involves introducing the relevant biosynthetic genes from G. lucidum into the microbial host. scilit.com
Genetic Manipulation of Biosynthetic Genes
The low yield of ganoderic acids from wild-type Ganoderma lucidum has spurred research into genetic engineering techniques to improve production. tandfonline.comasm.org These strategies primarily involve the overexpression or silencing of key genes within the ganoderic acid biosynthetic pathway.
Overexpression of key enzymes has been a primary focus. The 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a critical rate-limiting enzyme in the mevalonate pathway. Overexpression of a truncated version of the HMGR gene in G. lucidum resulted in a two-fold increase in the total ganoderic acid content. asm.org Similarly, the overexpression of farnesyl diphosphate synthase (FPS), which catalyzes the formation of farnesyl diphosphate, has been shown to be an effective strategy for improving ganoderic acid production. d-nb.info Another pivotal enzyme, squalene synthase (SQS), has been identified as a key player; its overexpression enhanced the accumulation of both total and individual ganoderic acids. nih.gov Co-expression of multiple biosynthetic genes is also being explored, as the overexpression of a single gene may not be sufficient to maximize accumulation due to potential bottlenecks downstream in the pathway. tandfonline.comnih.gov
Recent advancements have also focused on manipulating transcription factors that regulate the entire biosynthetic pathway. Silencing of the nmrA gene, which is involved in nitrogen metabolism regulation, led to an increase in ganoderic acid biosynthesis. mdpi.com Another transcription factor, GCN4, was found to be a negative regulator of ganoderic acid biosynthesis under nitrogen-limiting conditions; silencing the gcn4 gene resulted in a significant increase in ganoderic acid content. asm.org Furthermore, the velvet family proteins, VeA and VelB, have been identified as positive regulators, with their silencing leading to a marked decrease in ganoderic acid content and the downregulation of key biosynthetic genes like HMGR, SQS, and OSC (2,3-oxidosqualene-lanosterol cyclase). frontiersin.org The development of CRISPR/Cas9 gene-editing technology for G. lucidum has opened new avenues for precise gene knockout and modification, demonstrating success in targeting genes like cyp5150l8 and cyp505d13, which are involved in ganoderic acid biosynthesis. mdpi.comnih.gov
A novel approach combining genetic engineering with traditional breeding has also shown promise. By overexpressing the Vitreoscilla hemoglobin gene (vgb) and the squalene synthase gene (sqs) in two separate compatible monokaryotic strains and then mating them, a new hybrid dikaryotic strain was created. This hybrid strain, sqs-vgb, exhibited significantly increased production of individual ganoderic acids, including a 2.23-fold increase in Ganoderic acid T, which is structurally related to this compound. frontiersin.org
| Genetic Modification Strategy | Target Gene/Protein | Effect on GA Production | Fold Increase in Key Gene Expression | Reference |
|---|---|---|---|---|
| Overexpression | tHMGR (truncated 3-hydroxy-3-methylglutaryl coenzyme A reductase) | 2-fold increase in total GA content. | Upregulation of fps, sqs, and ls. | asm.org |
| Overexpression | SQS (squalene synthase) | Enhanced accumulation of total and individual GAs. | Not specified. | nih.gov |
| Gene Silencing | nmrA | Increased GA biosynthesis. | Not specified. | mdpi.com |
| Gene Silencing | gcn4 | Up to 2.2-fold increase in GA content under nitrogen limitation. | Significant increase in hmgr, sqs, and osc expression. | asm.org |
| Gene Silencing | VeA and VelB | Significant reduction in GA content. | Marked downregulation of HMGR, SQS, and OSC. | frontiersin.org |
| Hybrid Breeding (mono-mono crossing of engineered strains) | vgb and sqs | 2.23-fold increase in GA-T, 1.75-fold in GA-Me, 2.69-fold in GA-P. | sqs: up to 3.23-fold, ls: up to 2.13-fold. | frontiersin.org |
Bioprocessing and Elicitor Strategies
In addition to genetic manipulation, various bioprocessing and elicitor strategies have been developed to enhance the production of ganoderic acids in submerged cultures of Ganoderma lucidum. These methods involve optimizing fermentation conditions and introducing external stimuli (elicitors) to trigger the secondary metabolic pathways. researchgate.netnih.gov
The culture environment plays a crucial role. Factors such as carbon and nitrogen sources, initial pH, and oxygen supply significantly affect ganoderic acid biosynthesis. researchgate.netmdpi.com For instance, nitrogen limitation has been shown to promote the synthesis of ganoderic acids. asm.orgresearchgate.net The integration of nitrogen limitation with the addition of calcium ions has been reported to further improve the production of Ganoderic acid T by increasing the expression of key biosynthetic genes. researchgate.netscirp.org
Elicitors are compounds that, when added to the culture medium, can induce or enhance the biosynthesis of secondary metabolites. researchgate.net A wide range of elicitors has been investigated for their effect on ganoderic acid production. Methyl jasmonate (MeJA), a plant hormone, has been identified as a potent inducer. scienceopen.comnih.gov The addition of 254 µM MeJA was found to increase the total ganoderic acid yield by 45.3% and significantly upregulate the transcription of biosynthetic genes like hmgr, sqs, and osc. mdpi.comnih.govscirp.org The mechanism of MeJA induction is believed to involve signaling pathways, including the generation of reactive oxygen species (ROS) by NADPH oxidase. mdpi.comnih.gov
Other signaling molecules and compounds have also proven effective. Salicylic acid, another plant defense signal, can enhance ganoderic acid accumulation by boosting the expression of HMGR and lanosterol synthase genes. scirp.orgresearchgate.net The synergistic effect of using multiple elicitors, such as methyl jasmonate and aspirin, has been shown to be more effective than using each elicitor individually. sid.ir Furthermore, the addition of cellulase has been identified as an effective elicitor, increasing ganoderic acid production significantly. researchgate.netredalyc.org Signaling molecules like calcium and nitric oxide are also involved in regulating ganoderic acid biosynthesis in response to environmental stresses like heat. nih.govamanote.comasm.org
| Elicitor/Strategy | Optimal Concentration/Condition | Effect on GA Production/Gene Expression | Reference |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | 254 µM | 45.3% increase in GA yield. nih.gov Upregulation of hmgr (3.5-fold), sqs (2.0-fold), and osc (1.5-fold). mdpi.com | mdpi.comnih.gov |
| MeJA and Aspirin (synergistic effect) | 250 µM MeJA and 4.4 mM Aspirin | Maximum GA production of 0.085 mg/ml. Upregulation of hmgr (10-fold) and sqs (11-fold). | sid.ir |
| Salicylic Acid (SA) | 200 µM | 22.72% to 43.04% increase in GA content. researchgate.net Enhances expression of HMGR and LS. scirp.org | scirp.orgresearchgate.net |
| Nitrogen Limitation + Calcium Ions | Nitrogen limitation coupled with Ca2+ addition | Significant improvement in GA-T content. Increased expression of hmgr, sqs, and ls genes. | researchgate.net |
| Cellulase | Not specified | Identified as an effective elicitor to increase GA production. | researchgate.netredalyc.org |
| Ethephon | 15 mM | 90% increase in GA production. Upregulation of OSC (3-fold) and HMGR (4-fold). | scirp.org |
Molecular and Cellular Mechanisms of Action of Ganoderenic Acid G
Mechanisms in Modulating Inflammatory Pathways
The potential role of Ganoderenic acid G in modulating inflammatory responses has been investigated, particularly in the context of microglial cell activity, which is central to neuroinflammation.
Research has explored the anti-inflammatory effects of extracts from Ganoderma lucidum that contain a mixture of various ganoderic acids. One such study utilized an extract containing this compound, alongside Ganoderenic acids B, C, D, Ganoderic acids A, B, C2, D, F, H, and polysaccharides. This extract demonstrated an ability to decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells in a dose-dependent manner nih.gov. Nitric oxide is a key signaling molecule, and its overproduction by activated microglia contributes to inflammatory processes and cellular damage nih.gov.
The study showed that pre-treatment with the Ganoderma lucidum extract significantly reduced the amount of nitrite (an indicator of NO production) in the cell supernatant of activated BV-2 cells. While these findings are promising, it is important to note that this effect was observed with a complex mixture, and the specific contribution of this compound to the inhibition of nitric oxide production has not been isolated from the effects of the other compounds in the extract nih.gov.
Table 1: Effect of Ganoderma lucidum Extract (Containing this compound) on Nitric Oxide Production
| Treatment Group | Description | Outcome | Reference |
|---|---|---|---|
| Control | Untreated BV-2 microglial cells. | Baseline nitric oxide production. | nih.gov |
| LPS-Stimulated | BV-2 cells treated with lipopolysaccharide (LPS) to induce an inflammatory response. | Significant increase in nitric oxide production. | nih.gov |
| GLE + LPS | BV-2 cells pre-treated with Ganoderma lucidum extract (GLE) containing this compound and other compounds, then stimulated with LPS. | Dose-dependent decrease in nitric oxide production compared to the LPS-stimulated group. | nih.gov |
Currently, there is a lack of specific scientific studies detailing the direct effects of isolated this compound on the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While other ganoderic acids, notably Ganoderic Acid A, have been shown to significantly inhibit the secretion of these pro-inflammatory cytokines in LPS-stimulated BV-2 cells, similar research focused solely on this compound is not available in the reviewed literature nih.govresearchgate.net.
Mechanisms in Modulating Oxidative Stress Responses
Specific research elucidating the molecular mechanisms by which this compound modulates oxidative stress responses is not currently available. The broader class of triterpenoids from Ganoderma species is recognized for possessing antioxidant potential, which involves mechanisms like scavenging free radicals and modulating cellular antioxidant systems researchgate.net. For instance, other related compounds like Ganoderic acid D have been shown to protect against oxidative stress-induced senescence by activating specific signaling pathways nih.gov. However, dedicated studies to identify and characterize the antioxidant mechanisms exclusive to this compound are absent from the current scientific literature.
Mechanisms in Cellular Proliferation and Apoptosis Regulation in Neoplastic Cells
The regulation of cellular proliferation and the induction of apoptosis are critical areas of cancer research. Many natural compounds, including various ganoderic acids, have been evaluated for these properties.
There is no specific scientific literature available that demonstrates or discusses the role of this compound in the inhibition of fatty acid synthesis as a mechanism to control cancer cell proliferation. Research into other compounds within the ganoderic acid family, such as Ganoderic Acid A, has shown effects on modulating fatty acid synthesis in the context of liver disease, but this has not been extended specifically to this compound or its role in cancer mdpi.com.
Detailed investigations into the capacity of isolated this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cell lines have not been reported in the available scientific literature. Numerous studies have confirmed that other ganoderic acids, such as A, T, Mf, and S, can induce apoptosis and arrest the cell cycle at various phases (e.g., G1 or S phase) in a range of human cancer cells, including those of the liver, lung, and cervix nih.govnih.gov. These effects are often mediated through complex signaling pathways involving mitochondria, caspases, and cell cycle regulatory proteins nih.gov. However, such specific mechanistic pathways have not been documented for this compound.
Putative Molecular Targets and Signaling Pathway Interactions of this compound
This compound is a lanostane-type triterpenoid (B12794562) found in the fungus Ganoderma lucidum. While extensive research has been conducted on other ganoderic acids, the specific molecular mechanisms of this compound are less characterized. However, available studies suggest its involvement in key cellular processes through interactions with specific molecular targets and modulation of intracellular signaling networks.
Investigation of Direct Molecular Targets
Direct molecular binding targets for this compound have not been extensively identified in dedicated studies. However, research into the effects of Ganoderma lucidum triterpenoids on lipid metabolism has provided insight into its molecular interactions. One notable interaction is with the ATP-binding cassette transporter A1 (ABCA1).
Research has indicated that this compound, along with other related compounds such as Ganoderic acid A, B, and C6, promotes cholesterol efflux from cells. This process is mediated by the ABCA1 transporter, a crucial protein in reverse cholesterol transport which moves cholesterol out of peripheral cells to high-density lipoprotein (HDL) particles nih.gov. This suggests that this compound interacts with the cellular machinery responsible for lipid transport, with ABCA1 being a key molecular component in this pathway.
Molecular Interactions of this compound
| Compound | Observed Effect | Associated Molecular Component |
|---|---|---|
| This compound | Promotion of cholesterol efflux | ATP-binding cassette transporter A1 (ABCA1) |
Modulation of Intracellular Signaling Networks (e.g., through molecular docking and pathway analysis)
The interaction of this compound with ABCA1 initiates a cascade of events that constitutes the modulation of an intracellular signaling network related to lipid homeostasis. The ABCA1-mediated cholesterol efflux pathway is a complex process essential for maintaining cellular cholesterol balance and preventing conditions like atherosclerosis nih.govnih.gov. By promoting the function of ABCA1, this compound influences this critical signaling and transport network.
Furthermore, network pharmacology and molecular docking approaches have been used to predict the targets of complex extracts containing this compound. In one study, this compound was identified as one of twelve active compounds in a Ganoderma lucidum extract (GLE). A computational analysis of this extract predicted several "kernel targets," suggesting a collective interaction with multiple signaling pathways. These targets include nuclear receptors and channels that are central to various physiological processes. While these targets are predicted for the extract as a whole, they provide putative interaction pathways for its constituent compounds, including this compound.
Predicted Kernel Targets for a Ganoderma lucidum Extract Containing this compound
| Target Protein | Protein Name | General Function |
|---|---|---|
| AR | Androgen Receptor | Nuclear hormone receptor |
| CHRM2 | Cholinergic Receptor Muscarinic 2 | G protein-coupled receptor |
| ESR1 | Estrogen Receptor 1 | Nuclear hormone receptor |
| NR3C1 | Glucocorticoid Receptor | Nuclear hormone receptor |
| NR3C2 | Mineralocorticoid Receptor | Nuclear hormone receptor |
| PGR | Progesterone Receptor | Nuclear hormone receptor |
Role in Cellular Differentiation Processes
The role of this compound in cellular differentiation processes is not well-defined in existing scientific literature. While other specific ganoderic acids, such as Ganoderic acid DM, have been investigated for their effects on processes like osteoclast differentiation, similar dedicated research on this compound is limited researchgate.netnih.gov. Therefore, its specific impact on cellular differentiation pathways remains an area requiring further investigation to be fully understood.
Preclinical Pharmacological Investigations of Ganoderenic Acid G Focus on in Vitro/in Vivo Mechanisms
In Vitro Studies on Anti-inflammatory Activities
Currently, there is a lack of specific in vitro studies detailing the anti-inflammatory mechanisms of Ganoderenic acid G. Research on other ganoderic acids, such as Ganoderic acid A, has shown inhibitory effects on pro-inflammatory cytokines and pathways like NF-κB. spandidos-publications.comsignavitae.comfrontiersin.org However, these findings cannot be directly attributed to this compound without dedicated investigation.
In Vitro Antineoplastic Activity Evaluations
There is no specific information available from preclinical studies regarding the in vitro antineoplastic activities of this compound.
Cytotoxicity and Proliferation Inhibition in Cancer Cell Lines
Detailed studies on the cytotoxic effects and proliferation inhibition of this compound against specific cancer cell lines are not present in the current body of research. While various other ganoderic acids and extracts of Ganoderma have demonstrated cytotoxicity against multiple cancer cell lines, these results are not specific to this compound. sci-hub.seffhdj.comspandidos-publications.com
Apoptosis Induction Assays
Mechanistic insights into apoptosis induction by this compound are currently unavailable. Numerous studies have established that other ganoderic acids, such as GA-T and GA-DM, can induce apoptosis in cancer cells through mitochondria-mediated pathways and by modulating key proteins like p53 and caspases. nih.govlongdom.orgnih.gov However, whether this compound possesses similar capabilities remains to be investigated.
In Vivo Investigations (Preclinical Animal Models, focusing on mechanistic insights)
There are no published in vivo studies using preclinical animal models that focus on the mechanistic insights of this compound. The available in vivo research has centered on either crude extracts of Ganoderma lucidum or other, more extensively studied, individual ganoderic acids. nih.govresearchgate.net
Future Research Directions for Ganoderenic Acid G
Elucidation of Uncharacterized Biosynthetic Steps
The biosynthesis of ganoderic acids, including Ganoderenic acid G, originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of a common lanostane (B1242432) skeleton. tandfonline.comasm.org This initial pathway involves key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS). nih.gov However, the subsequent conversion of lanosterol into the diverse array of ganoderic acids is a complex process involving numerous, largely uncharacterized, modification reactions. tandfonline.comnih.gov
A significant knowledge gap exists in the specific enzymatic steps that transform the lanosterol backbone into the final structure of this compound. nih.gov These modifications, which include oxidation, reduction, and acylation, are primarily mediated by cytochrome P450 monooxygenases (CYP450s) and acetyltransferases. tandfonline.comtandfonline.com While genomic and transcriptomic analyses of G. lucidum have identified candidate genes for these enzymes, the precise function of each in the biosynthesis of specific ganoderic acids remains to be elucidated. tandfonline.comtandfonline.comnih.gov
Future research should focus on the systematic functional characterization of these candidate CYP450 and acetyltransferase genes. nih.gov This can be achieved through heterologous expression systems, such as in Saccharomyces cerevisiae, to screen for their ability to produce specific ganoderic acid intermediates from lanosterol. nih.gov In vitro enzymatic assays with purified enzymes will be crucial to confirm the specific reactions they catalyze and to piece together the complete biosynthetic pathway of this compound. nih.gov
Comprehensive Profiling of Regulatory Networks in Production
The production of this compound and other ganoderic acids in G. lucidum is intricately regulated by a complex network of factors. mdpi.com Environmental cues, such as nutrient availability, temperature, and pH, have been shown to influence their biosynthesis. researchgate.net Furthermore, signaling molecules like reactive oxygen species (ROS), calcium ions (Ca²⁺), and nitric oxide (NO) play a crucial role in mediating these environmental responses. researchgate.netasm.org
Transcriptome and metabolome analyses have revealed that the expression of biosynthetic genes and the accumulation of ganoderic acids are developmentally regulated, with different profiles observed in the mycelia, primordia, and fruiting body stages. frontiersin.org Elicitors like methyl jasmonate (MeJA) have been shown to significantly enhance the production of ganoderic acids by upregulating the transcription of key biosynthetic genes. mdpi.complos.org
A comprehensive understanding of the regulatory networks governing this compound production is still lacking. mdpi.com Future research should employ "omics" approaches, including transcriptomics, proteomics, and metabolomics, to create a holistic view of the regulatory landscape. tandfonline.comtandfonline.comfrontiersin.org Identifying and characterizing the transcription factors that bind to the promoter regions of this compound biosynthetic genes will be key to understanding how their expression is controlled. tandfonline.comfrontiersin.org Investigating the crosstalk between different signaling pathways will further illuminate the complex web of regulation. researchgate.net
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The accurate quantification and identification of this compound and other related triterpenoids in complex mixtures from G. lucidum extracts present a significant analytical challenge. tandfonline.com High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of ganoderic acids. myfoodresearch.comjfda-online.comfao.org Reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile (B52724) and acetic acid has been successfully used for the separation and quantification of several ganoderic acids, including this compound. jfda-online.com
However, the low abundance of certain ganoderic acids and the presence of numerous structurally similar isomers necessitate the development of more sensitive and specific analytical methods. tandfonline.com Capillary zone electrophoresis (CZE) has emerged as a promising alternative for the separation of closely related ganoderic acids. ganoderma-market.com
Future research should focus on developing and validating advanced analytical techniques for the trace analysis of this compound. This includes the refinement of HPLC and CZE methods, as well as the exploration of ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) for enhanced sensitivity and structural elucidation. nih.govresearchgate.net The application of non-targeted metabolomics approaches will be invaluable for discovering novel, low-abundance ganoderic acids and for obtaining a comprehensive metabolic fingerprint of G. lucidum under different conditions. frontiersin.orgnih.govmdpi.com
Deeper Characterization of Specific Molecular Targets and Binding Mechanisms
Ganoderic acids have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects. nih.govmdpi.com However, the specific molecular targets and the precise mechanisms by which this compound exerts its biological effects are not fully understood.
Molecular docking studies have been employed to predict the binding of ganoderic acids to various protein targets. For instance, Ganoderic acid C2 has been shown to bind to STAT3 and TNF, and Ganoderic acid Me has been predicted to interact with MMP2 and MMP9. nih.govfrontiersin.org These computational approaches provide valuable insights into potential protein-ligand interactions. nih.govnih.gov
Future research should aim for a deeper characterization of the specific molecular targets of this compound. This can be achieved through a combination of in silico methods, such as molecular docking and network pharmacology, and experimental validation. nih.govresearchgate.net Techniques like affinity chromatography and proteomics can be used to identify binding proteins from cell lysates. Subsequent biophysical and biochemical assays will be essential to confirm these interactions and to elucidate the binding mechanisms at a molecular level.
Exploration of Novel Preclinical Efficacy Areas based on Mechanistic Insights
The diverse biological activities reported for various ganoderic acids suggest that this compound may also possess untapped therapeutic potential. mdpi.comscirp.orgscirp.org For example, different ganoderic acids have shown promise in areas such as anti-HIV activity and neuroprotection. bioinformation.netresearchgate.net
A deeper understanding of the molecular mechanisms of this compound will pave the way for exploring novel preclinical applications. For instance, if this compound is found to modulate specific inflammatory pathways, its efficacy could be tested in preclinical models of inflammatory diseases. Similarly, if it targets key proteins involved in cancer cell proliferation, its anti-cancer potential could be investigated in various cancer models.
Q & A
Q. What analytical methods are recommended for quantifying Ganoderenic acid G in Ganoderma extracts?
this compound can be quantified using UPLC-MS/MS with optimized parameters. For example, a linear regression equation of () was validated for this compound, with a detection limit (LOD) of 1.04 ng and a quantification limit (LOQ) of 3.24 ng . Chromatographic separation is typically achieved using a C18 column with gradient elution (e.g., 0.1% formic acid in water and acetonitrile). Calibration curves should be validated against certified reference standards.
Q. How does the extraction efficiency of this compound vary with solvent systems?
Ethanol-water mixtures (e.g., 70–90% ethanol) are optimal for extracting triterpenoids like this compound due to their polarity. A response surface methodology (RSM) study demonstrated that ethanol concentration, extraction time, and temperature significantly influence yield. For instance, 85% ethanol at 80°C for 2 hours maximized recovery in Ganoderma lucidum fruiting bodies . Methanol-based systems are less effective for large-scale extractions due to toxicity concerns.
Q. What structural features distinguish this compound from other Ganoderma triterpenoids?
this compound (, MW 512.64) is characterized by a 7β-hydroxy-3,11,15,23-tetraoxo-lanostane skeleton with conjugated double bonds at C-8 and C-20(22). Key differentiating features include the absence of a methyl group at C-24 compared to Ganoderic acid DM and the presence of a carboxyl group at C-26 . Nuclear Overhauser Effect (NOE) correlations in NMR spectra help confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular weights of this compound across studies?
Discrepancies (e.g., MW 532.67 vs. 512.64) may arise from isomeric variations or analytical calibration errors. To resolve this, cross-validate using high-resolution mass spectrometry (HR-MS) and compare fragmentation patterns with published data. For example, the ion at m/z 511.2902 (theoretical 511.2909) confirms the molecular formula . Additionally, compare retention times with authenticated standards under identical chromatographic conditions .
Q. What experimental strategies are effective for studying this compound’s modulation of P-glycoprotein (P-gp) in multidrug-resistant cancer cells?
this compound’s potential role in reversing P-gp-mediated drug resistance can be assessed using:
- ATPase activity assays to measure P-gp inhibition.
- Cytotoxicity assays (e.g., MTT) with doxorubicin-resistant cell lines (e.g., HepG2/ADM) to calculate reversal fold values.
- Molecular docking to predict interactions with P-gp’s substrate-binding domains, guided by structural analogs like Ganoderenic acid B, which shows IC values < 10 µM .
Q. How do environmental stressors (e.g., light, temperature) affect the stability of this compound during storage?
Stability studies should use accelerated degradation protocols :
- Expose samples to 40°C/75% relative humidity for 6 months.
- Monitor degradation via UPLC-MS/MS, focusing on oxidation products (e.g., epoxides at C-8 or C-20).
- Store reference standards in amber vials at -20°C under nitrogen to prevent oxidation .
Methodological Considerations
Q. What validation criteria are critical for ensuring reproducibility in in vitro bioactivity studies of this compound?
Q. How can researchers address low yields of this compound in fungal fermentation systems?
Optimize submerged culture conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
